Ispinesib

Vue d'ensemble

Description

L’Ispinesib est un nouvel inhibiteur de petite molécule hautement spécifique de la protéine du fuseau kinésien, une protéine motrice essentielle à la formation d’un fuseau mitotique bipolaire et à la progression du cycle cellulaire à travers la mitose. La protéine du fuseau kinésien n’est exprimée que dans les cellules proliférantes et non dans les neurones post-mitotiques. L’this compound a montré une activité clinique chez les patients atteints d’un cancer du sein localement avancé ou métastatique qui n’ont pas répondu ou ont rechuté après un traitement par les taxanes et les anthracyclines .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’Ispinesib implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et impliquent généralement l’utilisation de techniques avancées de synthèse organique .

Méthodes de production industrielle

La production industrielle de l’this compound suit les bonnes pratiques de fabrication (BPF) afin de garantir la pureté et la qualité du composé. Le processus implique la synthèse à grande échelle, la purification et des mesures de contrôle de la qualité pour produire de l’this compound adapté à un usage clinique .

Analyse Des Réactions Chimiques

Inhibition Mechanism

Ispinesib selectively binds to KSP, preventing its interaction with microtubules, which is crucial for mitotic spindle formation. This inhibition leads to:

-

Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells by disrupting normal mitotic processes.

-

Induction of Apoptosis : The drug triggers apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

Structural Interactions

The binding of this compound to KSP results in significant conformational changes within the protein structure. Key findings include:

-

Binding Site : this compound occupies the inhibitor-binding pocket formed by specific helices and loops within the KSP structure, particularly affecting loop 5 (L5) .

-

Conformational Changes : Upon binding, this compound induces movements in critical structural elements of KSP, leading to a disruption of its motor functions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Value |

|---|---|

| Maximum Tolerated Dose (MTD) | 18 mg/m² |

| Protein Binding | 81.1% - 96.2% (mean 90.5%) |

| Elimination Half-Life | ~24 hours |

| Solubility | ≥25.85 mg/mL in DMSO; insoluble in H₂O |

| Administration | Intravenous infusion |

These parameters indicate that this compound has a favorable pharmacokinetic profile for potential therapeutic applications .

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines, including pancreatic cancer models:

-

Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects at nanomolar concentrations against multiple tumor types .

-

Xenograft Models : In vivo studies using patient-derived xenograft models have confirmed the efficacy of this compound in reducing tumor growth and enhancing survival rates .

Clinical Trials

This compound has progressed through several clinical trials, primarily focusing on solid tumors in pediatric and adult populations:

Applications De Recherche Scientifique

Ispinesib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of kinesin spindle protein and its effects on cell division.

Biology: Employed in research to understand the role of kinesin spindle protein in mitosis and cell cycle regulation.

Mécanisme D'action

L’Ispinesib exerce ses effets en se liant au site de liaison allostérique de la protéine du fuseau kinésien, ce qui conduit à l’inhibition de sa fonction motrice. Cette liaison empêche la libération de l’adénosine diphosphate et inhibe le mouvement de la protéine du fuseau kinésien le long des microtubules. Par conséquent, l’this compound induit un arrêt mitotique, inhibe la prolifération cellulaire et favorise l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Monastrol : Un autre inhibiteur de la protéine du fuseau kinésien avec une structure chimique différente.

Inhibiteurs de l’Eg5 : Une classe de composés qui ciblent la même protéine mais peuvent avoir des sites de liaison et des mécanismes d’action différents.

Unicité de l’Ispinesib

L’this compound est unique en raison de sa haute spécificité pour la protéine du fuseau kinésien et de son profil de sécurité favorable par rapport aux autres thérapies ciblant les microtubules. Il a montré une activité antitumorale significative dans des études précliniques et cliniques, ce qui en fait un candidat prometteur pour le traitement du cancer .

Activité Biologique

Ispinesib (SB-715992) is a potent allosteric inhibitor of kinesin spindle protein (KSP), which plays a crucial role in mitotic spindle formation and cell cycle progression. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly breast and pancreatic cancers. This article delves into the biological activities of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

This compound inhibits KSP by binding to the motor domain, disrupting its ability to interact with microtubules and preventing the normal progression of mitosis. This inhibition leads to mitotic arrest, characterized by the formation of monopolar spindles and subsequent apoptosis in cancer cells. The selectivity of this compound for KSP is over 10,000-fold compared to other kinesins, which minimizes off-target effects .

In Vitro Studies

This compound has demonstrated broad antiproliferative activity across various cancer cell lines. In a study involving 53 breast cancer cell lines, it exhibited significant growth inhibition with IC50 values ranging from 1.2 to 9.5 nM . The compound was particularly effective against the MDA-MB-468 cell line, where it induced higher levels of mitotic markers such as phospho-histone H3 (PH3) compared to less sensitive lines like BT-474 .

In Vivo Studies

In preclinical models, this compound has shown promising results:

- Breast Cancer Models : In xenograft studies, this compound led to tumor regressions in five different breast cancer models, with tumor-free survivors observed in three models. Notably, it enhanced the efficacy of standard therapies such as trastuzumab and doxorubicin .

- Pancreatic Cancer : A study involving patient-derived xenograft (PDX) models indicated that this compound significantly reduced tumor volume (mean tumor volume reduced from 652.2 mm³ to 18.1 mm³) and weight compared to controls .

Clinical Trials

Clinical evaluations have shown that this compound is well-tolerated with a favorable safety profile. In a Phase II trial for metastatic breast cancer patients resistant to previous treatments, it achieved a 9% response rate with notable reductions in tumor size (46% to 69%) without significant neurotoxicities or gastrointestinal side effects . The most common adverse effect was reversible neutropenia.

Case Studies

- Breast Cancer : A clinical study involving women with locally advanced breast cancer showed that this compound could effectively reduce tumor sizes while maintaining a manageable safety profile .

- Pancreatic Cancer : Patients with Eg5-positive tumors exhibited poorer outcomes; however, treatment with this compound led to significant suppression of cell proliferation and induction of apoptosis in pancreatic cancer cell lines .

Table 1: Summary of Preclinical Efficacy Studies

| Cancer Type | Model Type | Tumor Volume Reduction | Response Rate | Comments |

|---|---|---|---|---|

| Breast Cancer | Xenograft | 46% - 69% | 9% | Enhanced activity with trastuzumab |

| Pancreatic Cancer | PDX Model | 97% | N/A | Significant apoptosis induction |

Table 2: Clinical Trial Outcomes

| Study Phase | Patient Population | Response Rate | Common Toxicities |

|---|---|---|---|

| Phase II | Metastatic Breast Cancer | 9% | Reversible neutropenia |

| Phase I | Various Cancers | N/A | Minimal myelosuppression |

Propriétés

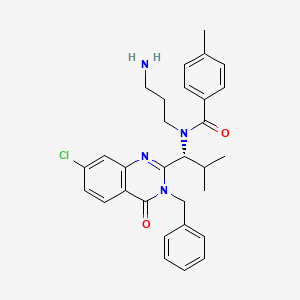

IUPAC Name |

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZRFPJCWMNVAV-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187307 | |

| Record name | Ispinesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336113-53-2 | |

| Record name | Ispinesib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336113532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ispinesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ispinesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISPINESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKT5F9C2NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ispinesib, and how does this interaction affect cellular processes?

A1: this compound specifically targets kinesin spindle protein (KSP), also known as HsEg5 or KIF11 [, , , , , ]. This protein plays a crucial role in the formation of the bipolar mitotic spindle, which is essential for proper chromosome segregation during cell division [, , , ]. By binding to KSP, this compound prevents the separation of spindle poles, leading to mitotic arrest and ultimately cell death [, , , ].

Q2: Can you elaborate on the specific mechanism by which this compound inhibits KSP activity?

A2: this compound acts as an allosteric inhibitor, binding to a site distinct from the ATP-binding site of KSP [, ]. This binding event prevents the release of adenosine diphosphate (ADP) from KSP, but does not block the release of the KSP-ADP complex from microtubules []. This inhibition of ADP release effectively halts the ATP hydrolysis cycle that fuels KSP motor activity, ultimately preventing spindle pole separation [, ].

Q3: Does this compound's mechanism of action differ from other KSP inhibitors?

A3: While most KSP inhibitors, including the clinically relevant compound Arry-520, bind to the same allosteric site in the loop L5 region of KSP, subtle differences in binding interactions and flexibility can occur [, ]. For instance, this compound's interaction with KSP differs from monastrol, another KSP inhibitor, in terms of their impact on the conformational dynamics of the protein []. This highlights the potential for developing new KSP inhibitors with distinct binding modes and resistance profiles.

Q4: Does the p53 status of tumor cells influence their response to this compound?

A4: Interestingly, preclinical studies suggest that the p53 mutational status of tumor cells can influence their response to this compound. In medulloblastoma models, while this compound effectively induced G2/M arrest irrespective of p53 status, p53-mutant cells predominantly underwent necrotic cell death, whereas p53-wildtype cells exhibited higher levels of apoptosis []. This difference in cell death pathways underscores the potential influence of genetic background on drug response.

Q5: Does this compound only affect dividing cells?

A5: this compound primarily affects dividing cells due to its mechanism of action targeting KSP, a protein essential for mitosis [, , ]. This selectivity towards proliferating cells makes it an attractive therapeutic strategy for cancer treatment, as it theoretically minimizes potential side effects on non-dividing, healthy cells.

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound. For this information, please refer to publicly available chemical databases or drug information resources.

Q7: What evidence supports the efficacy of this compound as an anticancer agent?

A7: Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in a variety of cancer models, including breast cancer, multiple myeloma, medulloblastoma, and pancreatic cancer [, , , ]. Notably, this compound has shown single-agent activity and the ability to enhance the efficacy of standard-of-care therapies like trastuzumab, lapatinib, doxorubicin, and capecitabine in preclinical breast cancer models [, ].

Q8: Has this compound shown promise in overcoming drug resistance in cancer?

A8: Yes, this compound has demonstrated the ability to overcome drug resistance in preclinical models. For instance, it retained efficacy against melphalan-resistant, dexamethasone-resistant, and bortezomib-resistant multiple myeloma cells, highlighting its potential in addressing refractory disease [].

Q9: What are the known mechanisms of resistance to this compound?

A9: The primary mechanism of resistance to this compound and other KSP inhibitors involves mutations within the loop L5 region of the KSP protein, specifically at amino acid positions D130 and L214 [, ]. These mutations are thought to disrupt the binding of inhibitors to the allosteric site, rendering them ineffective.

Q10: Is there cross-resistance between this compound and other Eg5 inhibitors?

A10: While cross-resistance between Eg5 inhibitors was initially considered likely, recent findings suggest that it is not entirely scaffold-independent []. For example, a cell line expressing the Eg5(L214A) mutation showed resistance to Arry-520 but remained sensitive to this compound []. This suggests that designing new Eg5 inhibitors with distinct structural features could help overcome existing resistance mechanisms.

Q11: What is the typical pharmacokinetic profile of this compound?

A11: While the provided abstracts do not offer a comprehensive pharmacokinetic profile, some insights can be derived. This compound administered intravenously exhibits linear pharmacokinetics, although it does not appear to be dose-proportional []. Accumulation of the drug was observed between days 1 and 3 of a multiple-dose regimen, with exposures remaining comparable between cycles []. This compound's ability to penetrate the blood-brain barrier appears limited by active efflux transporters, specifically P-glycoprotein (P-gp) [, ].

Q12: Are there any pharmacodynamic markers used to assess this compound activity?

A12: Yes, pharmacodynamic markers have been utilized to evaluate this compound's effects on tumor cells. These include markers of mitosis like phosphohistone 3 (PH3) and cyclin E, as well as markers of apoptosis such as TUNEL assay [, ]. Additionally, the induction of monopolar spindle formation in circulating lymphocytes has been explored as a pharmacodynamic marker of KSP inhibition [].

Q13: What are the main toxicities associated with this compound?

A13: The primary dose-limiting toxicity observed in clinical trials of this compound is myelosuppression, particularly neutropenia [, , ]. This typically manifests as a nadir in neutrophil count around 7-10 days after administration, with recovery by day 15 [, ]. Other reported toxicities include nausea, vomiting, fatigue, anemia, and thrombocytopenia []. Notably, significant neurotoxicities, gastrointestinal toxicities, or hair loss have not been commonly observed with this compound treatment [, ].

Q14: Have any strategies been explored to improve the delivery of this compound to specific targets or tissues?

A14: Research suggests that encapsulating this compound within nanoparticles or incorporating it into antibody-drug conjugates (ADCs) could potentially improve its delivery and efficacy. For instance, this compound has been investigated as a warhead for autophagosome-tethering chimeras designed to degrade specific targets like nicotinamide phosphoribosyltransferase (NAMPT) []. In another approach, a CD123-targeting ADC utilizing this compound as the payload (VIP943) demonstrated promising preclinical results, including enhanced selectivity towards AML cells and minimal off-target effects in non-human primate studies [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.